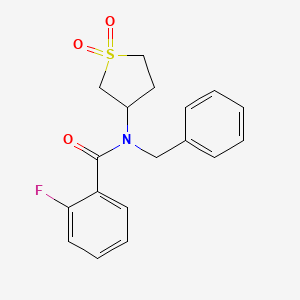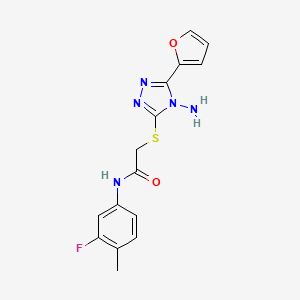![molecular formula C21H11ClF3NO3 B12135593 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12135593.png)
2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-[2-クロロ-5-(トリフルオロメチル)フェニル]フラン-2-イル}キノリン-4-カルボン酸は、その独特な構造特性と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、キノリンコアとフラン環、そして塩素化トリフルオロメチルフェニル基を組み合わせており、医薬品化学や材料科学において注目を集めています。
準備方法
合成経路と反応条件
2-{5-[2-クロロ-5-(トリフルオロメチル)フェニル]フラン-2-イル}キノリン-4-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、フラン環の調製から始まり、続いて塩素化トリフルオロメチルフェニル基を導入します。その後、キノリンコアを合成し、フラン誘導体とカップリングします。
フラン環の調製: フラン環は、Paal-Knorr合成によって合成できます。この合成では、1,4-ジカルボニル化合物が酸触媒の存在下で環化反応を起こします。
塩素化トリフルオロメチルフェニル基の導入: この段階では、通常、フリーデル・クラフツアシル化反応が行われ、フラン環は、アルミニウムクロリドなどのルイス酸の存在下で、2-クロロ-5-(トリフルオロメチル)ベンゾイルクロリドと反応します。
キノリンコアの合成: キノリンコアは、グリセロールと硫酸を用いたアニリン誘導体の環化反応であるSkraup合成を用いて合成できます。
カップリング反応: 最後の段階では、フラン誘導体をキノリンコアとカップリングします。このカップリングは、通常、パラジウム触媒を用いたクロスカップリング反応で行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、大規模生産に最適化されています。これには、高収率と高純度を確保するための連続フロー反応器、自動合成、および精製システムの使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にフラン環で酸化反応を起こす可能性があり、フランオンが生成されます。
還元: 還元反応は、キノリンコアを標的にすることができ、テトラヒドロキノリン誘導体に変換される可能性があります。
置換: 塩素化トリフルオロメチルフェニル基は、求核置換反応を起こす可能性があり、塩素原子が他の求核剤によって置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: アミンやチオールなどの求核剤を置換反応で使用することができ、多くの場合、塩基性条件下で行われます。
主要な生成物
酸化: フランオンとキノリンN-オキシド。
還元: テトラヒドロキノリン誘導体。
置換: 使用する求核剤に応じて、様々な置換フェニル誘導体。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応の探求や、新規材料の開発が可能になります。
生物学
生物学研究では、2-{5-[2-クロロ-5-(トリフルオロメチル)フェニル]フラン-2-イル}キノリン-4-カルボン酸は、生物活性分子の可能性について研究されています。この化合物は、抗菌作用、抗ウイルス作用、または抗がん作用を示す可能性があり、創薬の候補として注目されています。
医学
この化合物の潜在的な治療効果は、医薬品化学において関心のある分野です。研究者たちは、酵素や受容体などの生体標的に対する相互作用能力を調査し、様々な疾患に対する新しい治療法を開発しています。
産業
産業部門では、この化合物は、その独特の化学的性質により、ポリマーやコーティングなどの高度な材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
2-{5-[2-クロロ-5-(トリフルオロメチル)フェニル]フラン-2-イル}キノリン-4-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または核酸が含まれる可能性があり、様々な生物学的効果をもたらします。この化合物の構造により、酵素の活性部位に適合するか、受容体に結合し、その活性を調節し、治療効果をもたらすことができます。
類似化合物の比較
類似化合物
- 2-{5-[2-クロロ-5-(トリフルオロメチル)フェニル]フラン-2-イル}ピリジン-4-カルボン酸
- 2-{5-[2-クロロ-5-(トリフルオロメチル)フェニル]フラン-2-イル}イソキノリン-4-カルボン酸
- 2-{5-[2-クロロ-5-(トリフルオロメチル)フェニル]フラン-2-イル}キノリン-3-カルボン酸
独自性
類似化合物と比較して、2-{5-[2-クロロ-5-(トリフルオロメチル)フェニル]フラン-2-イル}キノリン-4-カルボン酸は、その特定の置換パターンと、フラン環とキノリンコアの両方の存在により際立っています。この独特の組み合わせにより、化学反応性と潜在的な生物活性が強化され、研究や産業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}pyridine-4-carboxylic acid
- 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}isoquinoline-4-carboxylic acid
- 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-3-carboxylic acid
Uniqueness
Compared to similar compounds, 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid stands out due to its specific substitution pattern and the presence of both a furan ring and a quinoline core. This unique combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H11ClF3NO3 |
|---|---|
分子量 |
417.8 g/mol |
IUPAC名 |
2-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H11ClF3NO3/c22-15-6-5-11(21(23,24)25)9-14(15)18-7-8-19(29-18)17-10-13(20(27)28)12-3-1-2-4-16(12)26-17/h1-10H,(H,27,28) |
InChIキー |
SLOVGAFXCNPGAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135522.png)
![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135537.png)
![Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12135542.png)

![7-benzyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135547.png)


![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12135591.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)
